

# Technical Support Center: P110 Trifluoroacetate Stability Guide

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## Compound of Interest

Compound Name: P110 trifluoroacetate

Cat. No.: B10825625

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## Topic: Minimizing Degradation & Ensuring Experimental Consistency

Product Identity: P110 (Drp1 inhibitor) conjugated to TAT carrier.<sup>[1]</sup> Chemical Form: Trifluoroacetate (TFA) Salt. Critical Vulnerabilities: Hygroscopicity, Surface Adsorption (Sticky Peptide), Acidic Hydrolysis.

## Module 1: Critical Reconstitution Protocols

The majority of peptide degradation occurs during the initial solubilization. Follow these steps to prevent immediate loss of potency.

### Q: What is the optimal solvent system for P110 stock solutions?

A: While P110 is soluble in water, sterile anhydrous DMSO (Dimethyl Sulfoxide) is the superior solvent for stock solutions intended for long-term storage.

- The Science: P110 is supplied as a TFA salt. Dissolving it in unbuffered water creates an acidic solution (pH ~2–3). Prolonged exposure to this acidic environment accelerates peptide

bond hydrolysis. DMSO is aprotic and minimizes this hydrolytic degradation.

- Protocol:
  - Prepare a high-concentration stock (e.g., 10 mM) in 100% anhydrous DMSO.
  - Aliquot immediately into single-use vials (see Module 2).
  - Dilute into aqueous buffers (PBS, Media) only at the moment of use.

## Q: I must use water for my stock. How do I mitigate the TFA acidity?

A: If DMSO is incompatible with your assay, you must buffer the solution immediately.

- Risk: Dissolving P110 TFA salt in pure water results in a highly acidic solution.
- Solution: Dissolve the peptide in 10 mM Tris-HCl (pH 7.5–8.0) or PBS rather than unbuffered water. The buffer capacity will neutralize the free trifluoroacetic acid released from the salt, maintaining a neutral pH and stabilizing the peptide backbone.

## Q: Why am I seeing lower-than-expected concentrations after filtration?

A: You are likely experiencing Surface Adsorption.

- The Mechanism: P110 contains the TAT sequence (YGRKKRRQRRR), which is highly cationic (positively charged). This charge makes the peptide "sticky," causing it to bind rapidly to negatively charged surfaces like glass and certain plastics.
- The Fix:
  - Never use glass vials for low-concentration solutions (<1 mg/mL).
  - Use LoBind® / Low-Retention microcentrifuge tubes (polypropylene).
  - Filter Selection: Use PVDF or PES syringe filters. Avoid Nylon or Cellulose Nitrate, which bind peptides avidly. Pre-wet the filter with buffer before passing your peptide solution to

saturate binding sites.

## Module 2: Storage & Handling (The "Freeze-Thaw" Trap)

### Q: How should I store the lyophilized powder?

A: Store at -20°C or -80°C in a desiccator.

- **Crucial Step:** Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes.
- **Why?** P110 TFA salt is hygroscopic.<sup>[2]</sup> Opening a cold vial in humid lab air causes immediate condensation inside the vial. This moisture initiates hydrolysis even in the solid state, turning your powder into a sticky, degraded gum.

### Q: Can I refreeze my P110 stock solution?

A: No. Avoid freeze-thaw cycles entirely.

- **The Physics:** During freezing, water crystallizes pure, forcing the peptide and salts into hyper-concentrated "eutectic pockets." The pH in these pockets can shift drastically, and the high local concentration promotes aggregation.
- **Protocol:** Aliquot your stock solution into single-use volumes (e.g., 10 µL or 20 µL) immediately after reconstitution. Store these aliquots at -80°C. Thaw once, use, and discard the remainder.

## Module 3: Experimental Application (In Vitro & In Vivo)

### Q: Is the TFA counterion toxic to my cells?

A: It can be, depending on concentration.

- **Threshold:** Most cells tolerate up to 0.1% TFA.

- Calculation: If your P110 powder is ~20% TFA by weight (common for HPLC-purified peptides), a 100  $\mu$ M treatment might introduce negligible TFA. However, at millimolar concentrations, the acidification of the culture medium can induce cytotoxicity independent of Drp1 inhibition.
- Control: Always verify the pH of your media after adding the peptide. If the media turns yellow (phenol red indicator), the TFA has overcome the media's buffering capacity. Adjust pH with NaOH if necessary.

## Q: How do I formulate P110 for in vivo injection?

A: Simple saline is often insufficient for stability and bioavailability.

- Recommended Vehicle:
  - 3% DMSO (solubilizer)
  - 10% PEG300 (stabilizer)
  - Tween 80 (surfactant to prevent aggregation)
  - Saline (balance)
- Preparation Order: Dissolve P110 in DMSO first

Add PEG300

Add Saline. Adding saline directly to the powder may cause gelation or clumping.

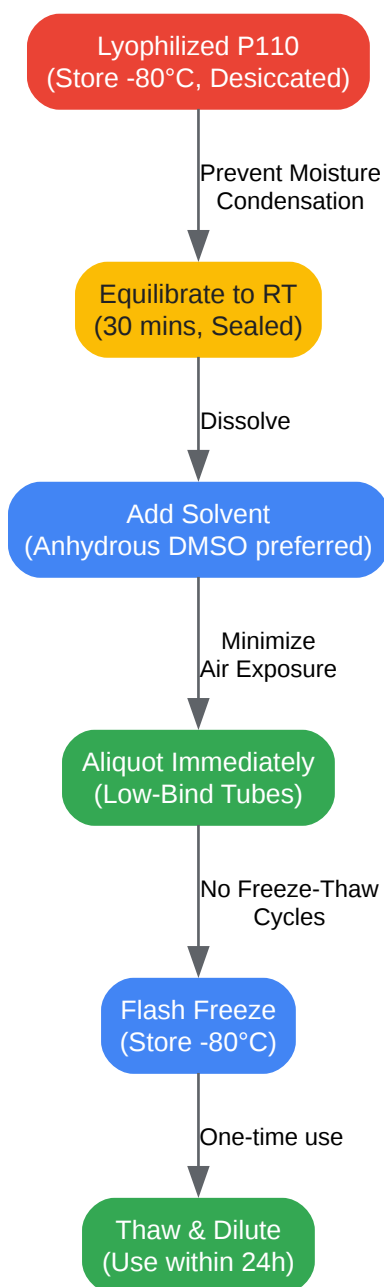
## Summary of Physicochemical Properties

Parameter	Specification	Technical Note
Sequence	DLLPRGT-YGRKKRRQRRR	TAT-fused for cell permeability.
Charge	Highly Cationic (+)	Adheres to glass/plastic; requires low-bind tubes.
Salt Form	Trifluoroacetate (TFA)	Acidic in solution; hygroscopic solid.
Solubility	Water, DMSO, Ethanol	DMSO preferred for stock; Water creates acidic pH.
Risk Factors	Hydrolysis, Adsorption	Avoid glass; buffer aqueous solutions immediately.

## Visualizing the Stability Workflow

The following diagrams illustrate the correct handling workflows and the degradation pathways you must avoid.

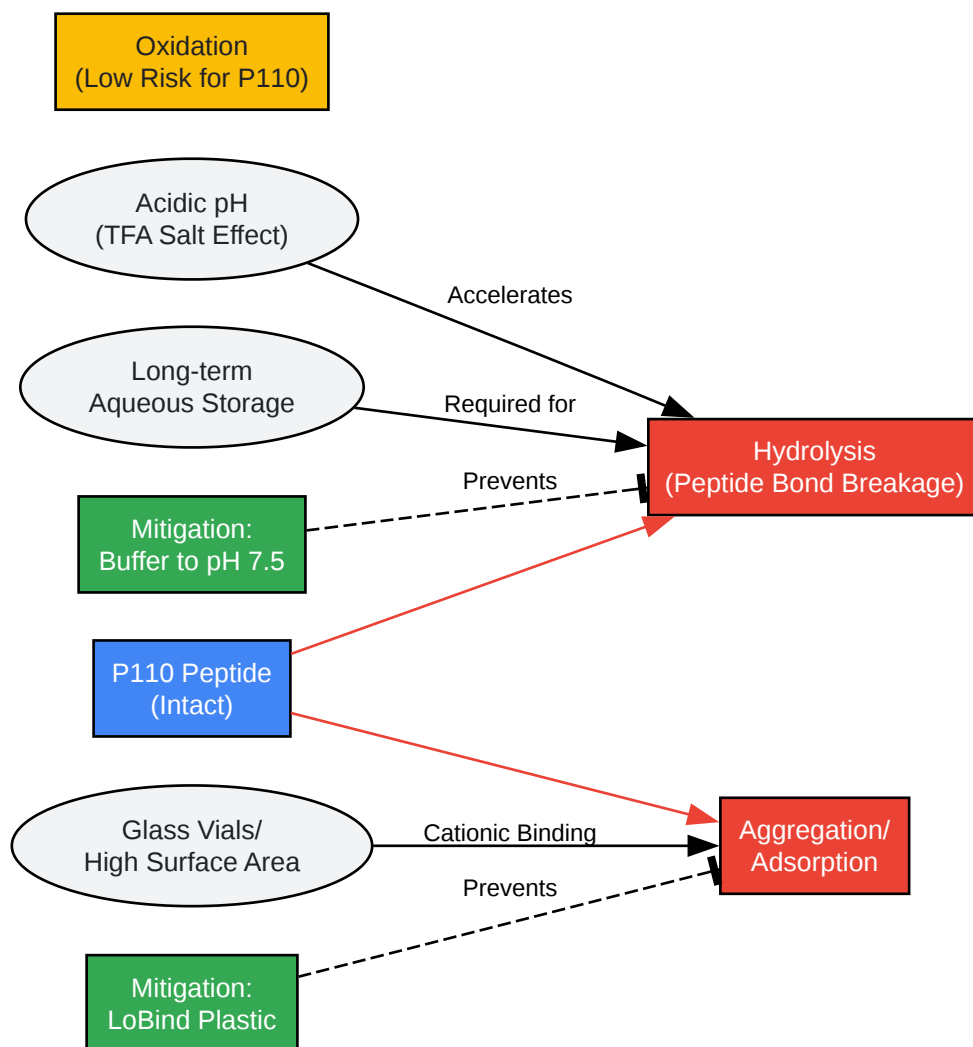
### Diagram 1: Optimal Reconstitution & Storage Workflow



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Caption: Step-by-step workflow to maximize P110 stability from powder to experiment.

## Diagram 2: Degradation Pathways & Mitigation



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Caption: Mechanism of P110 degradation. Red arrows indicate damage; green nodes indicate protective measures.

## Troubleshooting & FAQs

Symptom	Probable Cause	Corrective Action
Powder is sticky/gummy upon opening.	Moisture contamination (Hygroscopicity).	Discard. In future, equilibrate vial to RT before opening.[3][4]
Precipitate forms when adding saline.	Saline added too quickly to high conc. stock.	Dissolve in DMSO first, then add water/saline slowly with vortexing.
Cell toxicity observed (Control group normal).	Acidification from TFA salt.	Check media pH.[5] If yellow, buffer with dilute NaOH or use higher capacity buffer (HEPES).
Low protein recovery after filtration.	Peptide bound to filter membrane.	Use PVDF/PES filters. Pre-wet filter with buffer. Use low-bind tubes.

## References

- Qi, X., et al. (2013).P110: A Selective Inhibitor of Drp1-Fis1 Interaction.[6] This seminal paper defines the P110 sequence and its mechanism of action.
- Sigma-Aldrich Technical Guide.Handling and Storage Guidelines for Peptides. Provides authoritative data on TFA salt acidity and peptide solubility/stability protocols.
- MedChemExpress (MCE).P110 Heptapeptide Product Guide.
  - [7]
- Cayman Chemical.P110 (trifluoroacetate salt) Product Information. Details on solubility in DMSO vs.

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